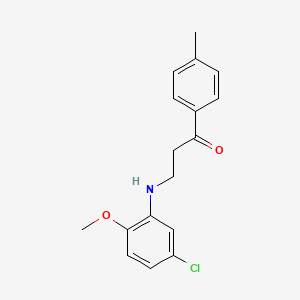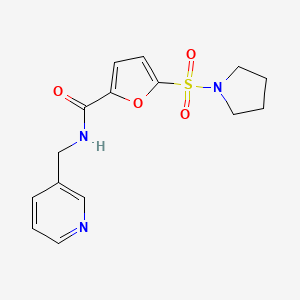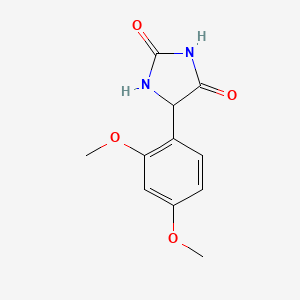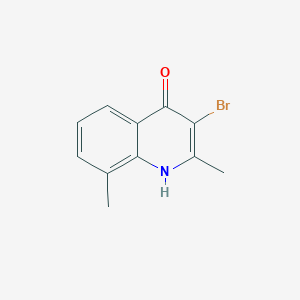![molecular formula C15H13ClFNOS B2568725 3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide CAS No. 426227-43-2](/img/structure/B2568725.png)
3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide is a chemical compound with the molecular formula C15H13ClFNOS and a molecular weight of 309.78 . This compound is intended for research use only.
Molecular Structure Analysis
The molecular structure of 3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide can be analyzed using various spectroscopic techniques. The compound has an average mass of 309.786 Da and a monoisotopic mass of 309.039032 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide include a molecular formula of C15H13ClFNOS and a molecular weight of 309.78 .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of new compounds, especially those with potential applications in treating diseases like Alzheimer's, have been a focal point of research. A series of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease, showcasing the chemical's versatility in drug development (Rehman et al., 2018).
Advanced Material Development
Research on the development of advanced materials has utilized compounds with similar structures for the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences, indicating potential applications in optoelectronic devices. These materials offer good thermomechanical stabilities, underscoring the compound's utility in creating high-performance polymers (Tapaswi et al., 2015).
Antimicrobial and Anti-inflammatory Applications
The compound's derivatives have been explored for their antimicrobial and anti-inflammatory activities. For instance, sulfanilamide derivatives have undergone synthesis and characterization, revealing insights into their potential antibacterial and antifungal applications, although the results indicated a lack of significant activity in some cases (Lahtinen et al., 2014). Moreover, novel 4(3H)-quinazolinone derivatives, including those with 3-(4-chlorophenyl or 4-fluorophenyl) groups, were synthesized and evaluated for their anti-inflammatory and analgesic properties, demonstrating the broader pharmaceutical potential of related compounds (Farag et al., 2012).
Fuel Cell Technology
The development of sulfonated poly(arylene ether sulfone)s containing fluorenyl groups for fuel-cell applications illustrates the compound's utility in energy technologies. These materials exhibited high proton conductivity and mechanical properties, making them promising candidates for fuel-cell membranes (Bae et al., 2009).
Orientations Futures
The future directions for research on 3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications. Given the diverse biological activities of similar compounds, this compound may also have potential applications in various fields such as medicine and agriculture .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-11-1-7-14(8-2-11)20-10-9-15(19)18-13-5-3-12(17)4-6-13/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKUVYFVUMWBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole](/img/structure/B2568644.png)

![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2568647.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyanophenyl)acetamide](/img/structure/B2568650.png)
![3-((5-(benzylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568652.png)

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2568656.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2568658.png)
![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2568662.png)

